molecular formula C7H5Cl2NO2 B1606406 1-Chloro-4-(chloromethyl)-2-nitrobenzene CAS No. 57403-35-7

1-Chloro-4-(chloromethyl)-2-nitrobenzene

Cat. No.: B1606406
CAS No.: 57403-35-7
M. Wt: 206.02 g/mol
InChI Key: NWDCIQHALIFWCA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Trajectories and Foundational Studies of Substituted Nitroaromatics

The history of substituted nitroaromatics is intrinsically linked to the development of modern organic chemistry. The nitration of aromatic compounds, one of the first electrophilic aromatic substitution reactions to be studied extensively, dates back to the 19th century. nih.govwikipedia.org These early studies laid the groundwork for understanding the directing effects of substituents on the benzene (B151609) ring and the reactivity of the nitro group itself. nih.gov

Initially, research focused on the synthesis of explosives and dyes, which were among the first large-scale industrial applications of nitroaromatic compounds. nih.govnih.gov Foundational work on reactions like the Zinke nitration and the Wolffenstein-Böters reaction provided chemists with methods to synthesize a variety of substituted nitroaromatics. nih.gov Over time, the focus expanded to include their roles as intermediates in the synthesis of pharmaceuticals, pesticides, and other complex organic molecules. nih.govscielo.brresearchgate.net The study of their metabolism and environmental fate also became a significant area of research, particularly with the discovery of their potential for biodegradation by microorganisms. nih.govnih.govcswab.org

The Significance of 1-Chloro-4-(chloromethyl)-2-nitrobenzene as a Multifunctional Synthetic Intermediate

This compound is a prime example of a multifunctional synthetic intermediate. Its utility stems from the differential reactivity of its functional groups, which allows for selective chemical transformations. The strongly electron-withdrawing nitro group activates the aromatic ring for nucleophilic aromatic substitution, while the chloromethyl group is susceptible to nucleophilic substitution, and the chloro group on the ring can also participate in various coupling reactions. frontiersin.orgacs.org

This compound serves as a critical building block in the synthesis of a diverse range of more complex molecules. For instance, it is used as an intermediate in the production of pharmaceuticals and dyes. The presence of the nitro group is also pivotal in its use for creating new derivatives of bioactive compounds. nih.gov The ability to selectively react one functional group while leaving the others intact is a key aspect of its utility in multi-step organic synthesis.

Below is a table of the physicochemical properties of this compound.

PropertyValue
IUPAC Name This compound
Molecular Formula C₇H₅Cl₂NO₂
Molecular Weight 206.02 g/mol
CAS Number 57403-35-7
Appearance Pale yellow solid
XLogP3 2.8
Exact Mass 204.9697338 Da
Data sourced from PubChem. nih.gov

Current Research Landscape and Emerging Scientific Inquiries

Contemporary research on this compound and related compounds is multifaceted. One significant area of investigation is their environmental impact and biodegradation. nih.govcswab.org Scientists are studying how microorganisms can break down these compounds, which are often considered environmental pollutants due to their widespread industrial use. nih.govmdpi.com For example, some bacterial strains have been shown to utilize chloronitrobenzenes as a source of carbon and nitrogen. mdpi.com

Another burgeoning field of research is the use of nitroaromatic compounds in the development of hypoxia-activated prodrugs for cancer therapy. The nitro group can be selectively reduced under the hypoxic conditions characteristic of solid tumors, leading to the release of a cytotoxic agent. This targeted approach has the potential to reduce the side effects of chemotherapy.

Furthermore, there is ongoing research into new and more efficient methods for the synthesis and functionalization of substituted nitroaromatics. This includes the development of novel catalytic systems and photoinduced reactions. acs.org The detection of nitroaromatic compounds is also a key area of research, with new sensory materials being developed for environmental monitoring and security applications. mdpi.com

Methodological Frameworks and Interdisciplinary Approaches in this compound Research

The study of this compound involves a wide array of methodological frameworks and often requires an interdisciplinary approach.

Synthetic and Mechanistic Studies: Organic chemists employ a variety of synthetic strategies to prepare and modify this compound. These can range from classical methods like Friedel-Crafts reactions to more modern techniques involving transition metal catalysis. mdpi.comresearchgate.net Mechanistic investigations often utilize kinetic studies and computational chemistry to understand the reaction pathways and the role of different functional groups. nih.govacs.org

Analytical Characterization: A suite of analytical techniques is essential for the characterization of this compound and its derivatives. These include:

High-Performance Liquid Chromatography (HPLC): Used for the separation and quantification of the compound and its reaction products. sielc.comcdc.gov

Gas Chromatography-Mass Spectrometry (GC-MS): A powerful tool for the identification and quantification of volatile and semi-volatile nitroaromatic compounds. cdc.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the molecular structure.

X-ray Crystallography: Used to determine the precise three-dimensional arrangement of atoms in the solid state, offering insights into intermolecular interactions. mdpi.comnih.gov

Interdisciplinary Research: The study of this compound often extends beyond traditional chemistry.

Environmental Science: Research into the biodegradation and environmental fate of this compound requires collaboration with microbiologists and environmental scientists. nih.govcswab.orgmdpi.com

Materials Science: The development of sensors for nitroaromatic compounds involves principles of materials science in the design and fabrication of sensing platforms. mdpi.com

Computational Chemistry: Theoretical studies are increasingly used to predict the properties and reactivity of these molecules, complementing experimental findings. nih.gov

The following table summarizes some of the analytical methods used in the research of substituted nitroaromatics.

Analytical TechniqueApplication in Nitroaromatic Research
HPLC Separation and quantification of compounds in complex mixtures. sielc.comcdc.gov
GC-MS Identification and quantification of volatile compounds. cdc.gov
NMR Spectroscopy Structural elucidation of synthetic products and metabolites.
X-ray Crystallography Determination of solid-state structures and intermolecular forces. mdpi.comnih.gov
UV-Vis Spectroscopy Monitoring reactions and studying electronic properties.
FTIR Spectroscopy Identification of functional groups.
This table provides a general overview of techniques commonly employed in the field.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-chloro-4-(chloromethyl)-2-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5Cl2NO2/c8-4-5-1-2-6(9)7(3-5)10(11)12/h1-3H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWDCIQHALIFWCA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CCl)[N+](=O)[O-])Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5Cl2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40205996
Record name 1-Chloro-4-(chloromethyl)-2-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40205996
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57403-35-7
Record name 1-Chloro-4-(chloromethyl)-2-nitrobenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=57403-35-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Chloro-4-(chloromethyl)-2-nitrobenzene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057403357
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Chloro-4-(chloromethyl)-2-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40205996
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-chloro-4-(chloromethyl)-2-nitrobenzene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.055.184
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Advanced Synthetic Methodologies for 1 Chloro 4 Chloromethyl 2 Nitrobenzene

Regioselective Synthesis Strategies for Chloromethylated Nitrobenzenes

Achieving the specific 1,2,4-substitution pattern of the chloro, nitro, and chloromethyl groups is the primary challenge. The directing effects of the substituents on the aromatic ring heavily influence the outcome of electrophilic substitution and other reactions.

The Blanc chloromethylation is a classic method for introducing a chloromethyl group onto an aromatic ring using formaldehyde, hydrogen chloride, and a Lewis acid catalyst like zinc chloride. organic-chemistry.orgwikipedia.orglibretexts.org The reaction proceeds via an electrophilic aromatic substitution mechanism, where a reactive electrophile, generated from the protonation of formaldehyde, is attacked by the pi-electrons of the benzene (B151609) ring. wikipedia.orglibretexts.org

However, the application of this reaction to produce 1-Chloro-4-(chloromethyl)-2-nitrobenzene by starting with a substrate like 1-chloro-2-nitrobenzene (B146284) is problematic. The aromatic ring is strongly deactivated by the electron-withdrawing nature of both the nitro group and the chlorine atom. wikipedia.orgnih.gov Substrates that are moderately to strongly deactivated are known to show only marginal reactivity under typical Blanc conditions, resulting in low yields of limited synthetic use. wikipedia.orgyoutube.com Furthermore, the reaction can produce a highly carcinogenic byproduct, bis(chloromethyl) ether, necessitating careful handling. wikipedia.orglibretexts.org While modified conditions using more reactive reagents like chloromethyl methyl ether exist, the direct chloromethylation of a deactivated nitrobenzene (B124822) precursor remains a less favored route. wikipedia.org

A more viable regioselective strategy involves the selective halogenation of the methyl group on a pre-existing chloronitrotoluene isomer. The key precursor for this route is 1-chloro-4-methyl-2-nitrobenzene (also known as 4-chloro-3-nitrotoluene). nih.govnih.gov The synthesis of the final product is achieved by the side-chain chlorination of this precursor.

This reaction is a free-radical substitution, typically initiated by ultraviolet (UV) light or a radical initiator. google.com It involves passing chlorine gas through the heated substrate (e.g., 130-140 °C). google.com The energy from the light source initiates the homolytic cleavage of chlorine molecules into chlorine radicals, which then abstract a hydrogen atom from the methyl group, leading to the formation of a benzyl (B1604629) radical. This radical then reacts with another chlorine molecule to form the desired chloromethyl product and a new chlorine radical, propagating the chain reaction.

A significant challenge is to ensure selectivity for the side-chain (benzylic) position over further electrophilic chlorination of the aromatic ring. This is achieved by performing the reaction in the absence of Lewis acid catalysts and using light or heat to favor the free-radical pathway. google.com Research into new photosensitive catalysts aims to improve the selectivity and yield of this type of transformation. researchgate.net

Given the challenges of direct chloromethylation, multi-step synthetic pathways are often the most practical approach. A logical sequence for preparing this compound starts with a readily available precursor like p-chlorotoluene.

The synthesis involves two main steps:

Nitration of p-Chlorotoluene: The first step is the electrophilic nitration of p-chlorotoluene using a mixture of concentrated nitric acid and sulfuric acid. The methyl group is an activating, ortho-, para-director, while the chloro group is a deactivating, yet also ortho-, para-director. Their combined influence directs the incoming nitro group. The nitration of p-chlorotoluene yields a mixture of two primary isomers: 4-chloro-2-nitrotoluene (B43163) and 4-chloro-3-nitrotoluene (B146361). google.comvedantu.comchemicalbook.com The typical product distribution is approximately 65% of the 2-nitro isomer and 35% of the 3-nitro isomer. google.comchemicalbook.com

Isolation and Side-Chain Chlorination: The desired 4-chloro-3-nitrotoluene (1-chloro-4-methyl-2-nitrobenzene) must be separated from the major isomer, often through fractional distillation and crystallization. google.comgoogle.com Once isolated, this precursor undergoes selective side-chain chlorination as described in the previous section to yield the final product, this compound. google.com

This multi-step approach, while involving separation of isomers, allows for a more controlled and regioselective synthesis compared to direct functionalization of a heavily substituted ring.

Development of Novel Catalytic Systems for this compound Formation

Advancements in catalysis are crucial for improving the efficiency and selectivity of synthetic routes to this compound. Research focuses on both the electrophilic substitution and side-chain halogenation steps.

For Blanc-type reactions, while traditional catalysts include protonic acids and Lewis acids like ZnCl₂, FeCl₃, and SnCl₄, their effectiveness is limited with deactivated substrates.

For the more promising route involving side-chain chlorination, catalyst development is centered on improving the efficiency of free-radical initiation. While UV light is effective, novel photosensitive catalysts are being explored. For instance, new catalysts have been shown to provide high yields for the side-chain chlorination of toluene (B28343) to produce benzotrichloride (B165768) under blue light irradiation, offering potential advantages over traditional initiators like AIBN or benzoyl peroxide. researchgate.net Such catalytic systems could be adapted for the selective chlorination of 1-chloro-4-methyl-2-nitrobenzene, potentially offering higher yields and shorter reaction times.

Optimization of Reaction Conditions for Enhanced Yields and Purity

Fine-tuning reaction parameters is essential for maximizing the yield of the desired product and minimizing the formation of impurities, such as isomers or di-substituted products.

For the nitration of p-chlorotoluene , key parameters to optimize include temperature and the composition of the nitrating mixture. Lowering the reaction temperature, for example to a range of -5 to 15 °C, and using an aliphatic dichloride as a solvent have been shown to reduce the formation of dinitrochlorotoluene byproducts. google.com

For the side-chain chlorination step, temperature and the rate of chlorine addition are critical. The temperature must be high enough to facilitate the radical reaction but not so high as to cause significant decomposition or tar formation. google.com The molar ratio of chlorine to the substrate determines the extent of chlorination, and careful control is needed to favor the monochlorinated benzyl chloride over the dichlorinated benzal chloride.

The following table summarizes key optimization parameters for the multi-step synthesis pathway:

Reaction Step Parameter Condition Range Purpose Reference
Nitration of p-ChlorotolueneTemperature-5 °C to 25 °CMinimize dinitro byproducts, control isomer ratio. google.comchemicalbook.com
Nitration of p-ChlorotolueneReagentsMixed H₂SO₄/HNO₃Effective generation of nitronium ion electrophile. google.comchemicalbook.com
Side-Chain ChlorinationTemperature110 °C to 140 °CPromote radical chain reaction, avoid decomposition. google.comresearchgate.net
Side-Chain ChlorinationCatalyst/InitiatorUV Light / Photosensitive CatalystInitiate free-radical mechanism selectively over ionic pathways. google.comresearchgate.net
Side-Chain ChlorinationReactant RatioControl Cl₂ flowMaximize monochlorination, prevent over-chlorination. google.com

Green Chemistry Principles in this compound Synthesis

The synthesis of nitroaromatic compounds is under scrutiny due to their environmental persistence and potential toxicity. nih.gov Applying green chemistry principles to the synthesis of this compound is therefore an important consideration.

Key green chemistry approaches include:

Atom Economy and Waste Reduction: Optimizing reactions to maximize yield and selectivity, as discussed previously, directly aligns with the principles of atom economy and waste minimization. Reducing the formation of isomeric and dinitrated byproducts in the nitration step is a prime example. google.com

Use of Catalysis: Employing catalytic methods is superior to using stoichiometric reagents. The use of photosensitive catalysts for side-chain chlorination, which can be used in small amounts and potentially recycled, is a greener approach than using large quantities of chemical initiators. researchgate.net

Safer Solvents and Reagents: Research into alternative reaction media can reduce the reliance on hazardous solvents like chlorinated hydrocarbons.

Energy Efficiency: The use of photochemical methods or microwave-assisted synthesis can lead to significantly reduced reaction times and lower energy consumption compared to conventional heating. researchgate.net

Designing for Degradation: Understanding the biodegradation pathways of nitroaromatic compounds can inform the design of future chemicals that are less persistent in the environment. Studies on the microbial degradation of related compounds like 1-chloro-4-nitrobenzene (B41953) provide valuable insights into their environmental fate. nih.gov

By integrating these principles, the chemical industry can develop more sustainable and environmentally responsible methods for producing this compound and other essential chemical intermediates.

Exploration of Reactivity and Mechanistic Pathways of 1 Chloro 4 Chloromethyl 2 Nitrobenzene

Nucleophilic Substitution Reactions

Nucleophilic substitution reactions are a cornerstone of the reactivity profile of 1-chloro-4-(chloromethyl)-2-nitrobenzene. The molecule possesses two carbon-chlorine bonds, each with a distinct reactivity towards nucleophiles, governed by different electronic and structural factors.

Reactivity of the Chloromethyl Group Towards Diverse Nucleophiles

The chloromethyl group (-CH₂Cl) attached to the benzene (B151609) ring behaves as a reactive benzylic halide. The carbon-chlorine bond is activated towards nucleophilic displacement because the benzene ring can stabilize the developing positive charge in the transition state of both Sₙ1 and Sₙ2 reactions. This heightened reactivity is analogous to that observed in other nitrobenzyl chlorides. nih.gov Radical anions of para- and ortho-nitrobenzyl chloride, for instance, are known to readily expel the chloride ion to form nitrobenzyl radicals, highlighting the lability of the C-Cl bond. nih.gov

Consequently, the chloromethyl group can react with a wide array of nucleophiles to yield a variety of derivatives. These reactions typically proceed under milder conditions than those required for substitution on the aromatic ring.

Table 1: Representative Nucleophilic Substitution Reactions at the Chloromethyl Group

Nucleophile Reagent Example Product
Hydroxide (B78521) Sodium Hydroxide (NaOH) (4-Chloro-2-nitrophenyl)methanol
Alkoxide Sodium Methoxide (NaOCH₃) 1-Chloro-4-(methoxymethyl)-2-nitrobenzene
Cyanide Sodium Cyanide (NaCN) (4-Chloro-2-nitrophenyl)acetonitrile
Amine Ammonia (NH₃) (4-Chloro-2-nitrophenyl)methanamine
Thiolate Sodium Thiophenolate (NaSPh) 1-Chloro-2-nitro-4-((phenylthio)methyl)benzene

Nucleophilic Aromatic Substitution on the Electron-Deficient Benzene Ring

The chlorine atom attached directly to the benzene ring is subject to nucleophilic aromatic substitution (SₙAr). While aryl halides are typically unreactive towards nucleophiles, the reactivity of this particular chlorine atom is dramatically enhanced by the presence of the strongly electron-withdrawing nitro group (-NO₂) at the ortho position. tardigrade.invaia.com

The SₙAr reaction proceeds via a two-step addition-elimination mechanism. The nucleophile first attacks the carbon atom bearing the chlorine, forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. chegg.com The ortho-nitro group is crucial as it effectively delocalizes the negative charge of this intermediate through resonance, lowering the activation energy for its formation. tardigrade.inchegg.com The presence of nitro groups at the ortho and para positions relative to a leaving group is a well-established principle for activating a benzene ring towards nucleophilic attack. tardigrade.invaia.comchegg.com This makes the aromatic chlorine in this compound a viable site for substitution by strong nucleophiles, often under heated conditions. sciencemadness.org

Table 2: Representative Nucleophilic Aromatic Substitution (SₙAr) Reactions

Nucleophile Reagent Example Product
Alkoxide Sodium Methoxide (NaOCH₃) 4-(Chloromethyl)-1-methoxy-2-nitrobenzene
Amine Aniline (B41778) (C₆H₅NH₂) 4-(Chloromethyl)-2-nitro-N-phenylaniline
Hydroxide Sodium Hydroxide (NaOH) 4-(Chloromethyl)-2-nitrophenol sciencemadness.org
Thiolate Sodium Thiolate (NaSR) 4-(Chloromethyl)-2-nitro-1-(thio)benzene

Influence of Substituent Effects on Reaction Kinetics and Selectivity

Nitro Group (-NO₂): As a powerful electron-withdrawing group, it deactivates the ring towards electrophilic substitution but strongly activates it for nucleophilic aromatic substitution, particularly at the ortho and para positions. quora.comlibretexts.org In this molecule, it activates the C1-Cl bond for SₙAr. tardigrade.inchegg.com

Aromatic Chlorine (-Cl): This substituent is deactivating for electrophilic substitution due to its inductive electron withdrawal but is ortho-, para-directing. libretexts.org In the context of SₙAr, it serves as the leaving group.

Chloromethyl Group (-CH₂Cl): This group has a weak inductive electron-withdrawing effect on the aromatic ring. Its primary role is as a reactive benzylic halide functional group.

Kinetics and Selectivity: The presence of two distinct C-Cl bonds raises the question of selectivity. The benzylic chloride is inherently more reactive than a standard aryl chloride and will typically react under milder conditions. However, the SₙAr reaction at the C1 position is significantly accelerated by the ortho-nitro group. Therefore, reaction selectivity can often be controlled by tuning the reaction conditions and the nature of the nucleophile. Milder conditions and softer nucleophiles may favor substitution at the chloromethyl position, whereas stronger nucleophiles and higher temperatures are generally required to effect the SₙAr reaction.

Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions have become indispensable tools in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. The aromatic C-Cl bond in this compound serves as a handle for such transformations.

Palladium-Catalyzed Suzuki-Miyaura Coupling Investigations

The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds by reacting an organoboron compound with an organic halide or triflate, catalyzed by a palladium(0) complex. libretexts.orgresearchgate.net The general mechanism involves oxidative addition of the aryl halide to the Pd(0) catalyst, followed by transmetalation with the boronic acid derivative and reductive elimination to yield the biaryl product and regenerate the catalyst. libretexts.org

The aromatic C-Cl bond in this compound can participate in Suzuki-Miyaura coupling. While aryl chlorides are less reactive than the corresponding bromides and iodides, efficient coupling can be achieved with the use of specialized catalyst systems, particularly those employing bulky, electron-rich phosphine (B1218219) ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs), which promote the challenging oxidative addition step. nih.gov The coupling of related o-chloronitrobenzene derivatives has been successfully demonstrated, providing a strong precedent for this transformation. google.com The nitro group is generally well-tolerated in Suzuki-Miyaura reactions. mdpi.com

Table 3: Representative Suzuki-Miyaura Coupling Reaction

Component Example
Aryl Halide This compound
Coupling Partner Phenylboronic Acid
Catalyst Pd₂(dba)₃ / SPhos nih.gov
Base Potassium Phosphate (K₃PO₄) nih.gov
Solvent Toluene (B28343) or 1,4-Dioxane
Product 4-(Chloromethyl)-2-nitro-1,1'-biphenyl

Buchwald-Hartwig Amination Strategies and Scope

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds from aryl halides and amines. wikipedia.orglibretexts.org This reaction has broad synthetic utility, allowing for the formation of aryl amines under relatively mild conditions, replacing harsher classical methods. wikipedia.org The catalytic cycle is similar to other cross-coupling reactions, involving oxidative addition, amine coordination and deprotonation, and reductive elimination. libretexts.org

The C-Cl bond on the aromatic ring of this compound is a suitable substrate for Buchwald-Hartwig amination. The reaction can be performed with a wide range of primary and secondary amines. wikipedia.org As with Suzuki coupling, the use of modern palladium catalysts with specialized ligands is often necessary to achieve high yields with less reactive aryl chlorides. organic-chemistry.org The presence of an electron-withdrawing nitro group on the aryl halide is generally compatible with the reaction conditions, although the choice of base (e.g., sodium tert-butoxide, potassium phosphate) can be critical to success. libretexts.orgnih.gov

Table 4: Representative Buchwald-Hartwig Amination Reaction

Component Example
Aryl Halide This compound
Coupling Partner Morpholine
Catalyst Pd(OAc)₂ / XPhos nih.gov
Base Sodium tert-butoxide (NaOtBu) researchgate.net
Solvent Toluene
Product 4-(4-(Chloromethyl)-2-nitrophenyl)morpholine

Other Transition Metal-Catalyzed Cross-Coupling Transformations

The structure of this compound features two distinct carbon-chlorine bonds susceptible to transition metal-catalyzed cross-coupling reactions: an aryl chloride and a benzylic chloride. The aryl chloride (C-Cl bond on the benzene ring) is generally less reactive than the benzylic chloride (in the -CH2Cl group). rsc.org However, the strong electron-withdrawing nature of the nitro group at the ortho position significantly activates the aryl chloride towards oxidative addition, a key step in many cross-coupling catalytic cycles. blogspot.com

Therefore, in reactions like Suzuki, Heck, and Buchwald-Hartwig aminations, which typically employ palladium catalysts, the aryl chloride is the anticipated site of reaction. rsc.orgnih.govmdpi.com These reactions facilitate the formation of new carbon-carbon or carbon-nitrogen bonds at this position. While the benzylic chloride is inherently more reactive, its participation in these specific palladium-catalyzed aryl coupling reactions would be less common, although it could be a competing pathway under certain conditions or with different metal catalysts (e.g., nickel-based systems).

Table 1: Predicted Reactivity in Common Cross-Coupling Reactions

Reaction NameCoupling PartnerExpected Product TypeCatalyst System (Example)
Suzuki Coupling Arylboronic acid (Ar-B(OH)₂)BiarylPd(PPh₃)₄, Base (e.g., K₂CO₃)
Heck Coupling Alkene (e.g., Styrene)Substituted AlkenePd(OAc)₂, PPh₃, Base (e.g., Et₃N)
Buchwald-Hartwig Amination Amine (R₂NH)Aryl AminePd₂(dba)₃, Ligand (e.g., BINAP), Base (e.g., NaOt-Bu)

Reduction Chemistry of the Nitro Group

The nitro group of this compound is readily susceptible to reduction, providing a key pathway to amino-functionalized derivatives.

Selective Reduction to Amino-Functionalized Derivatives

The selective reduction of the nitro group to an amine is a common and high-yielding transformation in nitroaromatic compounds. This can be achieved using various standard reagents while leaving the chloro substituents intact. Common methods include catalytic hydrogenation (e.g., H₂ over a palladium, platinum, or nickel catalyst) or the use of metals in acidic media, such as tin(II) chloride in hydrochloric acid (SnCl₂/HCl), iron in hydrochloric or acetic acid (Fe/HCl or Fe/CH₃COOH), or zinc in acid (Zn/HCl). mdpi.comresearchgate.net These methods are generally chemoselective for the nitro group, preserving both the aryl and benzylic chloride functionalities for subsequent reactions. The resulting product would be 4-(chloromethyl)-2-chloroaniline .

Table 2: Common Reagents for Selective Nitro Group Reduction

ReagentConditionsDescription
H₂/Pd-C Catalytic amount of Palladium on Carbon, Hydrogen gasCatalytic hydrogenation; generally clean and high-yielding.
Fe/HCl Iron powder in acidic mediumA classic, cost-effective method for nitro group reduction.
SnCl₂/HCl Tin(II) chloride in concentrated hydrochloric acidA widely used stoichiometric reductant for nitroarenes.

Mechanistic Insights into Reductive Pathways

The reduction of a nitro group to an amine is a six-electron process that proceeds through several intermediates. When using metal-based reductants like Fe or SnCl₂ in acid, the mechanism typically involves a series of single-electron transfers from the metal surface.

The proposed pathway is as follows:

Nitroso intermediate: The nitro group (Ar-NO₂) is first reduced to a nitroso group (Ar-N=O).

Hydroxylamine (B1172632) intermediate: The nitroso group is further reduced to a hydroxylamine (Ar-NHOH).

Amine formation: The final reduction step converts the hydroxylamine to the corresponding primary amine (Ar-NH₂).

In catalytic hydrogenation, the reaction occurs on the surface of the metal catalyst (e.g., Pd/C), where molecular hydrogen is adsorbed and activated. The nitro-substituted benzene adsorbs onto the catalyst surface, allowing for the stepwise transfer of hydrogen atoms to the nitrogen, similarly proceeding through nitroso and hydroxylamine intermediates before yielding the final amine.

Electrophilic Aromatic Substitution Reaction Patterns

Further electrophilic aromatic substitution (EAS) on the this compound ring is significantly influenced by the directing effects of the existing substituents. masterorganicchemistry.comlibretexts.org

Nitro group (-NO₂): A powerful deactivating group and a strong meta-director.

Chloro group (-Cl): A deactivating group that acts as an ortho, para-director.

Chloromethyl group (-CH₂Cl): A weakly deactivating group that acts as an ortho, para-director.

To predict the site of substitution, we analyze the directing effects for the available positions (C3, C5, C6):

Position C3: Is ortho to the -CH₂Cl group, meta to the -Cl group, and meta to the -NO₂ group.

Position C5: Is ortho to the -Cl group, ortho to the -CH₂Cl group, and meta to the -NO₂ group.

Position C6: Is para to the -CH₂Cl group, ortho to the -Cl group, and ortho to the -NO₂ group.

The nitro group strongly directs incoming electrophiles to positions C3 and C5 (meta). The chloro and chloromethyl groups direct to C3, C5, and C6 (ortho/para). The position ortho to the strongly deactivating nitro group (C6) is highly disfavored. Between C3 and C5, position C5 is activated by two ortho/para-directing groups (-Cl and -CH₂Cl) and is also meta to the nitro group. Therefore, position C5 is the most likely site for electrophilic attack , as it benefits from the concerted directing effects of all three substituents.

Table 3: Analysis of Directing Effects for Electrophilic Aromatic Substitution

PositionRelation to -Cl (o,p-director)Relation to -NO₂ (m-director)Relation to -CH₂Cl (o,p-director)Overall Predicted Reactivity
C3 metametaorthoPossible
C5 orthometaorthoFavored
C6 orthoorthoparaDisfavored

Radical Reactions and Their Propagation Mechanisms

The structure of this compound offers two primary sites for radical reactions.

First, similar to other nitroaromatic compounds, it can accept an electron to form a nitro radical anion. However, studies on analogous compounds like p-nitrobenzyl chloride have shown that such radical anions can be unstable. nih.gov

A more probable radical pathway involves the benzylic C-H or C-Cl bonds of the chloromethyl group. The benzylic position is susceptible to hydrogen abstraction or homolytic cleavage of the C-Cl bond, especially under photolytic or high-temperature conditions, to form a stable 4-chloro-2-nitrobenzyl radical . nih.gov This stability is derived from the resonance delocalization of the unpaired electron across the benzene ring and onto the nitro group.

A typical propagation mechanism for a free-radical substitution at the benzylic position (e.g., further chlorination with Cl₂) would involve:

Initiation: Generation of a radical initiator (e.g., Cl· from Cl₂ via UV light).

Propagation Step 1: The initiator radical abstracts a hydrogen atom from the chloromethyl group to form the resonance-stabilized 4-chloro-2-nitrobenzyl radical and HCl. Ar-CH₂Cl + Cl· → Ar-C·HCl + HCl

Propagation Step 2: The benzyl (B1604629) radical reacts with a molecule of Cl₂ to form the product (1-chloro-4-(dichloromethyl)-2-nitrobenzene) and a new chlorine radical, which continues the chain. Ar-C·HCl + Cl₂ → Ar-CHCl₂ + Cl·

This process highlights the susceptibility of the benzylic position to radical-mediated transformations. youtube.com

Applications of 1 Chloro 4 Chloromethyl 2 Nitrobenzene in Advanced Organic Synthesis

Development of Pharmaceutical Intermediates and Active Pharmaceutical Ingredients (APIs)

1-Chloro-4-(chloromethyl)-2-nitrobenzene is a key precursor in the synthesis of various pharmaceutical agents, including antihistamines, antidepressants, and anti-inflammatory drugs. academicpublishers.org The reactivity of the chloromethyl group is central to its utility, allowing for the introduction of the 4-chloro-3-nitrobenzyl moiety into larger molecular scaffolds through alkylation reactions, typically with amine or alcohol nucleophiles. oup.comnih.gov

A notable application lies in the synthesis of complex heterocyclic systems that form the core of many APIs. For instance, related chloro-nitroaromatic compounds are used to build benzimidazolone structures. In one documented synthesis, tert-butyl 3-(4-chloro-2-nitro-anilino)piperidine-1-carboxylate was prepared from 4-chloro-1-fluoro-2-nitro-benzene, demonstrating a pathway where the chloro-nitroaniline backbone is used to construct piperidinyl-benzimidazolone derivatives, which are investigated as potential inhibitors of enzymes like 8-Oxo-Guanine DNA Glycosylase 1 (OGG1). nih.gov The structural similarity suggests that this compound could be used to synthesize N-benzyl substituted analogs.

Furthermore, the synthesis of the antihistamine Loratadine involves a condensation step with a related chlorobenzyl chloride, highlighting the importance of this class of reagents in building the frameworks of widely used drugs. google.comgoogle.com The general synthetic strategy often involves the reduction of the nitro group to an amine after the initial alkylation step. This newly formed amino group can then be used for further molecular elaboration, such as the formation of amides or heterocyclic rings.

Research into new anti-inflammatory agents has also utilized precursors with the nitro-aromatic motif. For example, new series of pyrazole (B372694) substituted 6-nitrobenzimidazoles have been synthesized and evaluated for their anti-inflammatory activity. researchgate.net While not using the exact title compound, these syntheses underscore the value of the nitro-substituted ring system as a pharmacophore in drug discovery.

Table 1: Reactivity of Related Chloro-Nitro-Aromatic Compounds in Pharmaceutical Intermediate Synthesis This table is based on data from related compound syntheses to illustrate potential reaction pathways for this compound.

Precursor ExampleReagentProduct TypePotential Pharmaceutical Application
4-chloro-1-fluoro-2-nitro-benzenetert-butyl 4-aminopiperidine-1-carboxylateSubstituted nitro-anilineOGG1 Inhibitors nih.gov
m-chlorobenzyl chloridePiperidine derivativeSubstituted piperidineAntihistamines (e.g., Loratadine) google.com
2-chloro-3-acetyl-quinolineHydrazine hydratePyrazole derivativeAnti-inflammatory agents researchgate.net

Synthesis of Agrochemical Active Compounds and Precursors

In the agrochemical sector, this compound and its structural relatives serve as intermediates for creating herbicides, insecticides, and fungicides. academicpublishers.org The synthesis of the anthelmintic drug Flubendazole, used in veterinary medicine to treat parasitic worms in cats and dogs, provides a direct example of the utility of the 4-chloro-3-nitrophenyl core structure. The manufacturing process for Flubendazole utilizes (4-Chloro-3-nitrophenyl)(4-fluorophenyl)methanone as a key intermediate. ganeshremedies.com This ketone contains the same substituted phenyl ring as the title compound, demonstrating the industrial relevance of this chemical motif in producing active agrochemical ingredients.

The general synthetic utility of related chlorinated nitroaromatic compounds, such as 1-chloro-4-nitrobenzene (B41953), is well-established in the production of pesticides like parathion. mdpi.comca.gov These syntheses often rely on the reactivity of the nitro and chloro substituents on the aromatic ring. The chloromethyl group in this compound offers an additional reactive site, enabling its incorporation into a different and diverse range of agrochemical structures through N-alkylation or O-alkylation reactions.

Utilization in the Creation of Novel Dye and Pigment Molecules

Chlorinated nitroaromatic compounds are foundational materials in the dye and pigment industry. academicpublishers.org Specifically, 1-chloro-4-nitrobenzene is a common intermediate in the production of azo and sulfur dyes. mdpi.comresearchgate.net The synthesis of these colorants typically involves the reduction of the nitro group to an aniline (B41778), which is then diazotized and coupled to form an azo dye, or reacted with sulfur sources to create sulfur dyes.

While direct synthesis examples for this compound are less commonly published, its structure is highly conducive to forming a variety of dye molecules. The 4-chloro-3-nitrophenyl moiety can serve as the chromophoric core. The chloromethyl group provides a convenient handle for covalently bonding the chromophore to other molecules or substrates, such as polymers or fabrics, to create functionalized materials with specific color properties. For example, a patent describes the preparation of a nitro dye by condensing 4-aminophenyl-1-methyltaurine with 1-chloro-4,6-dinitro-2-sulfonic acid, illustrating how chloro-nitro-aromatics are condensed with amine-containing molecules to produce dyes. chemicalbook.com

Contributions to Materials Science through Polymer and Small Molecule Precursors

The bifunctional nature of this compound makes it a candidate for the synthesis of novel polymers and specialized small molecules for materials science. The chloromethyl group can participate in polymerization reactions, such as polycondensation, with appropriate co-monomers (e.g., diamines or diols) to form polyesters or polyamides. The resulting polymers would feature the 4-chloro-3-nitrophenyl group as a repeating side chain.

This pendant group offers opportunities for post-polymerization modification. The nitro group can be reduced to an amine, which can then be used to cross-link the polymer chains or to attach other functional molecules, thereby tuning the material's properties for specific applications such as specialty coatings, films, or resins. Furthermore, the synthesis of bis-(4-chloro-3-nitrophenyl) sulfone, a related structure, points towards its use in creating high-performance polymers, as sulfone-containing aromatics are known for their thermal stability. google.com

Building Blocks for Complex Heterocyclic Architectures

The construction of heterocyclic rings is a cornerstone of modern organic chemistry, particularly for creating biologically active molecules. Chlorinated nitroaromatic compounds are frequently used as starting materials for synthesizing diverse heterocycles. mdpi.comresearchgate.net this compound is an excellent substrate for this purpose due to its multiple reactive sites.

The synthesis of benzimidazoles, a common scaffold in medicinal chemistry, can be initiated from ortho-nitroaniline precursors. researchgate.net The reduction of the nitro group in a derivative of this compound would yield a substituted ortho-chloroaniline, which can undergo cyclization reactions to form benzimidazoles or other fused heterocyclic systems. For example, 4-chloro-3-nitrocoumarin (B1585357) has been used as a precursor to synthesize 2-arylchromeno[3,4-b]pyrrol-4(3H)-ones through a reductive intramolecular cyclization process. rsc.org This demonstrates how the nitro group can direct the formation of complex, multi-ring systems.

The reactive chloromethyl group allows for the initial attachment of the benzyl (B1604629) fragment to a nucleophile, which can then participate in a subsequent cyclization reaction involving the nitro group or the aromatic chlorine. This strategy provides a convergent route to complex molecules, where different fragments are brought together before the final ring-forming step.

Advanced Analytical and Spectroscopic Characterization in Research

Chromatographic Methodologies for Isolation and Purity Assessment

Chromatographic techniques are indispensable for separating 1-Chloro-4-(chloromethyl)-2-nitrobenzene from reaction mixtures, byproducts, and impurities. The choice of method depends on the analytical goal, whether it is for rapid purity checks, quantitative analysis, or large-scale purification.

High-Performance Liquid Chromatography (HPLC) is a cornerstone for the analysis of nitroaromatic compounds. For this compound, reverse-phase (RP) HPLC methods are commonly developed. sielc.com A typical method involves a stationary phase, such as a Newcrom R1 column which has low silanol (B1196071) activity, and a mobile phase tailored to achieve optimal separation. sielc.com

Method development focuses on optimizing mobile phase composition, flow rate, and detection wavelength. A common mobile phase consists of a mixture of acetonitrile (B52724) (MeCN), water, and an acid like phosphoric acid to control the pH and improve peak shape. sielc.com For applications requiring compatibility with mass spectrometry, phosphoric acid is typically replaced with a volatile acid like formic acid. sielc.com

Validation of the developed HPLC method is crucial to ensure its reliability. This process confirms the method's linearity, accuracy, precision, and sensitivity. For related chloronitrobenzene compounds, methods have been validated showing excellent linearity at concentrations up to 200.0 µg/ml with a correlation coefficient (r) of 0.9998. nih.gov The limits of detection (LOD) for similar compounds have been reported to be in the range of 0.05 to 0.2 µg/ml. nih.gov

Table 1: Illustrative HPLC Method Parameters for Analysis of this compound

Parameter Condition Source
Column Newcrom R1, Reverse-Phase sielc.com
Mobile Phase Acetonitrile (MeCN), Water, and Phosphoric Acid sielc.com
Detection UV, Wavelength selected for optimal response nih.govnih.gov
Flow Rate Typically 1.0 mL/min for analytical scale nih.gov

| Temperature | Controlled, e.g., 30 °C | nih.gov |

Ultra-Performance Liquid Chromatography (UPLC) represents an evolution of HPLC, utilizing columns with smaller particle sizes (typically under 2 µm) to achieve faster and more efficient separations. Analytical methods developed for HPLC can often be adapted for UPLC systems. sielc.com The use of smaller particle columns allows for higher flow rates without sacrificing resolution, significantly reducing analysis time. sielc.com

UPLC is particularly valuable when coupled with mass spectrometry (UPLC-MS) for the highly sensitive and selective quantification of compounds. For instance, a UPLC-MS method was developed for the trace-level determination of the related compound 1-chloro-2-nitrobenzene (B146284). researchgate.net This method demonstrated high sensitivity, with a limit of detection (LOD) of 20.0 ppb and a limit of quantification (LOQ) of 50.0 ppb, showcasing the power of UPLC for analyzing trace impurities or metabolites. researchgate.net

Gas Chromatography-Mass Spectrometry (GC/MS) is a powerful technique for the analysis of volatile and semi-volatile compounds like nitroaromatics. It is frequently used for monitoring the progress of chemical reactions and identifying byproducts. EPA Method 8091, for example, outlines GC procedures for determining various nitroaromatic compounds. epa.gov

In a typical GC/MS analysis, the sample is injected into the gas chromatograph, where compounds are separated based on their boiling points and interaction with the capillary column. researchgate.net Columns such as the DB-5 or DB-1701 are often employed for this class of compounds. epa.gov The separated components then enter the mass spectrometer, which provides mass information that aids in structural identification. The technique's sensitivity and specificity make it ideal for detecting reactants, intermediates, and products in a complex reaction mixture, providing critical data for reaction optimization and kinetic studies. researchgate.net

Table 2: Typical Gas Chromatography (GC) System Parameters for Nitroaromatic Analysis

Parameter Condition Source
Technique Gas Chromatography-Mass Spectrometry (GC/MS) researchgate.net
Injection Mode Splitless or Split epa.gov
Capillary Column e.g., DB-5 or DB-1701 epa.gov
Carrier Gas Helium or Hydrogen N/A

| Detector | Mass Spectrometer (MS) or Electron Capture (ECD) | epa.govresearchgate.net |

When pure samples of this compound are required in quantities larger than what analytical chromatography can provide, the methods are scaled up to preparative chromatography. The principles of separation remain the same as in analytical HPLC, but larger columns with greater loading capacity are used. sielc.com

An analytical RP-HPLC method developed for this compound can be directly scaled for preparative separation to isolate it from impurities. sielc.com This scalability is a key advantage, allowing researchers to move from analytical-scale purity assessment to producing high-purity material for further research, such as structural elucidation or biological testing, using the same fundamental chromatographic principles. sielc.comsielc.com

Spectroscopic Techniques for Structural Elucidation and Mechanistic Studies

Spectroscopy is crucial for determining the precise molecular structure of a compound. Techniques like Nuclear Magnetic Resonance provide detailed information about the atomic connectivity and chemical environment within the molecule.

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for the unambiguous structural elucidation of organic compounds. jchps.com ¹H NMR spectroscopy provides information about the number of different types of protons in a molecule, their relative numbers, and their connectivity through spin-spin coupling. jchps.com

The chemical shift (δ) of a proton in an NMR spectrum is indicative of its electronic environment. jchps.com For example, protons on an aromatic ring will have different chemical shifts depending on the electronic effects (inductive and resonance) of the substituents. The presence of the electron-withdrawing nitro group (-NO₂) and chlorine atoms (-Cl), as well as the chloromethyl group (-CH₂Cl), will deshield the aromatic protons in this compound, causing their signals to appear at a lower field (higher ppm value) compared to unsubstituted benzene (B151609). The integration of the signals corresponds to the number of protons, and the splitting pattern (e.g., singlet, doublet, triplet) reveals the number of neighboring protons.

While the specific spectrum for this compound is not publicly detailed, the analysis of a related isomer like 1-Chloro-3-nitrobenzene illustrates the data obtained. The distinct chemical shifts and coupling constants (J) allow for the assignment of each proton to its specific position on the benzene ring.

Table 3: Illustrative ¹H NMR Data for the Related Isomer 1-Chloro-3-nitrobenzene (in CDCl₃)

Proton Assignment Chemical Shift (δ, ppm) Coupling Constant (J, Hz)
H-2 8.232 J(H2,H6) = 2.14, J(H2,H4) = 2.02
H-4 7.674 J(H4,H5) = 8.04
H-5 7.496 J(H5,H6) = 8.29, J(H5,H4) = 8.04
H-6 8.128 J(H6,H5) = 8.29, J(H6,H2) = 2.14

This data is for the isomer 1-Chloro-3-nitrobenzene and is presented for illustrative purposes. chemicalbook.com


Mass Spectrometry for Reaction Product and Metabolite Identification

Mass spectrometry (MS) is a critical analytical technique for the identification and structural elucidation of reaction products and metabolites of this compound. In research settings, techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are employed to separate complex mixtures and analyze the individual components. sielc.comresearchgate.net

Under electron ionization (EI), the molecule is expected to undergo fragmentation based on the functional groups present. The molecular ion peak (M⁺) would be observed, and its isotopic pattern would be characteristic of a compound containing two chlorine atoms. The fragmentation of nitroaromatic compounds typically involves the loss of nitro-associated groups. youtube.com Common fragmentation pathways for nitrobenzene (B124822) derivatives include the loss of a nitro radical (•NO₂, a loss of 46 mass units) and the loss of nitrogen monoxide (NO, a loss of 30 mass units). youtube.com

The presence of the chloromethyl group introduces additional fragmentation routes, primarily the loss of a chlorine radical (•Cl, a loss of 35/37 mass units) to form a stable benzyl-type cation. Further fragmentation can occur through the loss of the entire chloromethyl radical (•CH₂Cl) or through rearrangements. nist.govlibretexts.org The analysis of halogenated nitrobenzene compounds can also utilize atmospheric pressure chemical ionization (APCI) in negative ion mode, where substitution reactions can lead to the formation of phenoxide ions, such as [M – X + O]⁻, which are useful for quantification and identification. researchgate.net

The study of metabolites from related compounds like p-chloro-nitrobenzene using GLC-mass spectrometry has successfully identified substances such as N-acetyl-S-(4-nitrophenyl)-cysteine, p-chloroaniline, and 2-chloro-5-nitrophenol, demonstrating the power of MS in metabolic pathway analysis. nih.gov

Table 1: Predicted Mass Spectrometry Fragmentation for this compound (C₇H₅Cl₂NO₂) *

This table is generated based on typical fragmentation patterns for related chemical structures. youtube.comlibretexts.org

m/z Value (approx.)Proposed Fragment IonNeutral Loss
205/207/209[C₇H₅Cl₂NO₂]⁺ (Molecular Ion)-
170/172[M - Cl]⁺•Cl
159/161/163[M - NO₂]⁺•NO₂
124/126[M - Cl - NO₂]⁺•Cl, •NO₂

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are non-destructive techniques used to identify the functional groups within a molecule by analyzing its vibrational modes. For this compound, the spectra would be characterized by absorption bands corresponding to the nitro, chloro, chloromethyl, and substituted aromatic functionalities. nih.gov

The most distinct peaks arise from the nitro group (NO₂). The asymmetric stretching vibration of the Ar-NO₂ bond typically appears as a strong band in the 1500–1570 cm⁻¹ region, while the symmetric stretch is found in the 1300–1370 cm⁻¹ range. The aromatic C-Cl stretch gives rise to a signal in the 1000–1100 cm⁻¹ region. nist.govchemicalbook.com

The chloromethyl group (-CH₂Cl) exhibits several characteristic vibrations. The C-H stretching vibrations are expected in the 2850–3000 cm⁻¹ range, with a distinctive CH₂ scissoring vibration around 1400–1450 cm⁻¹. The C-Cl stretching vibration for the alkyl chloride portion of the molecule typically appears in the 650–750 cm⁻¹ region.

The benzene ring itself produces a series of peaks. Aromatic C-H stretching vibrations are observed above 3000 cm⁻¹. In-plane C=C stretching vibrations occur in the 1450–1600 cm⁻¹ region. The substitution pattern on the benzene ring influences the C-H out-of-plane bending vibrations, which are typically found in the 750–900 cm⁻¹ range and are diagnostic of the arrangement of substituents. Raman spectroscopy provides complementary information, particularly for the symmetric vibrations of the nitro group and the skeletal vibrations of the aromatic ring. nih.gov

Table 2: Characteristic IR and Raman Vibrational Frequencies for this compound *

This table is generated based on established vibrational frequencies for functional groups found in related compounds. nih.govnist.govchemicalbook.com

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
Aromatic C-HStretching3000 - 3100
Alkyl C-H (-CH₂Cl)Stretching2850 - 3000
Nitro (Ar-NO₂)Asymmetric Stretching1500 - 1570
Aromatic C=CRing Stretching1450 - 1600
Alkyl C-H (-CH₂Cl)Scissoring1400 - 1450
Nitro (Ar-NO₂)Symmetric Stretching1300 - 1370
Aromatic C-ClStretching1000 - 1100
Aromatic C-HOut-of-Plane Bending750 - 900
Alkyl C-Cl (-CH₂Cl)Stretching650 - 750

X-ray Crystallography for Solid-State Structure Determination of Related Compounds

X-ray crystallography provides definitive proof of molecular structure by mapping the electron density of a crystalline solid. While a crystal structure for this compound is not prominently available, analysis of closely related compounds such as 1-(chloromethyl)-4-nitrobenzene and 1-chloro-2-methyl-4-nitrobenzene offers significant insight into the expected solid-state conformation, bond parameters, and intermolecular interactions. mdpi.comnih.govresearchgate.netresearchgate.net

For 1-(chloromethyl)-4-nitrobenzene, crystallographic analysis reveals a non-planar molecule. nih.govresearchgate.net The nitro group is nearly coplanar with the benzene ring, with a small dihedral angle of 2.9(2)°. However, the chloromethyl group is significantly twisted, with a C5—C4—C7—Cl1 torsion angle of 83.8(2)°, causing the chlorine atom to deviate from the ring plane by 1.129(1) Å. nih.govresearchgate.net The crystal structure is stabilized by weak intermolecular C-H···O interactions. nih.govresearchgate.net

In the case of 1-chloro-2-methyl-4-nitrobenzene, the molecule is found to be essentially planar, with the nitro group inclined at a dihedral angle of 6.2(3)° to the plane of the phenyl ring. mdpi.comresearchgate.net The crystal packing in this structure is stabilized by a combination of π-π stacking interactions between adjacent benzene rings, C-H···O hydrogen bonds, and close Cl···O contacts. mdpi.comresearchgate.net These studies highlight how different, yet related, substitutions can influence molecular planarity and the nature of intermolecular forces that govern the crystal lattice.

Table 3: Comparative Crystallographic Data for Related Compounds

Parameter1-(Chloromethyl)-4-nitrobenzene nih.govresearchgate.net1-Chloro-2-methyl-4-nitrobenzene mdpi.comresearchgate.net
FormulaC₇H₆ClNO₂C₇H₆ClNO₂
Crystal SystemOrthorhombicMonoclinic
Space GroupP2₁2₁2₁P2₁/n
a (Å)4.7434(1)13.5698(8)
b (Å)6.4189(2)3.7195(3)
c (Å)24.9413(11)13.5967(8)
β (°)9091.703(3)
Volume (ų)759.40(4)685.96(10)
NO₂-Ring Dihedral Angle (°)2.9(2)6.2(3)

Environmental Fate and Biodegradation Research of Chlorinated Nitroaromatics

Microbial Transformation Pathways of 1-Chloro-4-(chloromethyl)-2-nitrobenzene and Related Structures

The microbial degradation of CNAs is a key process in their environmental removal. Due to the presence of both electron-withdrawing nitro and chloro substituents, these compounds are generally more resistant to microbial breakdown than their non-chlorinated analogs. rsc.org However, various bacteria have been isolated that can utilize CNAs as their sole source of carbon, nitrogen, and energy. google.comaskiitians.com

Nitro Group Reduction by Bacterial Strains (e.g., Comamonadaceae family)

The initial step in the bacterial degradation of many nitroaromatic compounds is the reduction of the nitro group. rsc.org This conversion can be carried out by various bacteria, with strains from the Comamonadaceae family being notably proficient in degrading chlorinated nitroaromatics. rsc.orgxdhg.com.cn

A key example is the bacterial strain LW1, belonging to the Comamonadaceae family, which can utilize 1-chloro-4-nitrobenzene (B41953) (1C4NB) as its sole source of carbon, nitrogen, and energy. rsc.orgxdhg.com.cn Studies under anaerobic conditions showed that strain LW1 transforms 1C4NB through a partial reduction of the nitro group to a hydroxylamino substituent. xdhg.com.cn This is a common strategy in the productive metabolism of nitroaromatics, where the resulting hydroxylamines undergo enzyme-catalyzed rearrangements to hydroxylated compounds that can enter ring-fission pathways. sielc.com Similarly, Comamonas sp. strain CNB-1 has been identified to degrade 4-chloronitrobenzene, with partial nitro group reduction being a critical initial step. rsc.org

The reduction of the nitro group can proceed via several intermediates. In anaerobic bacteria, the nitro group is often reduced through nitroso and hydroxylamino intermediates to form the corresponding amines. sielc.com In some cases, complete reduction to anilines occurs. For example, the abiotic reduction of p-chloronitrobenzene by sulfate (B86663) green rust results in the formation of p-chloroaniline (p-CAN) as the final product, without dechlorination. rsc.org

Ring Cleavage and Mineralization Processes in Biotic Systems

Following the initial transformation of the functional groups, the aromatic ring is cleaved, which can ultimately lead to complete mineralization of the compound into carbon dioxide, water, and inorganic ions. askiitians.com The specific pathway for ring cleavage depends on the intermediate formed and the microbial species involved.

In the case of strain LW1 degrading 1C4NB, the intermediate 2-amino-5-chlorophenol (B1209517) is formed. rsc.orgxdhg.com.cn This aminophenol can then undergo ring cleavage. For many substituted anilines, degradation proceeds through a modified ortho-cleavage pathway after their conversion to catechols. nih.gov For instance, Moraxella sp. strain G converts 4-chloroaniline (B138754) to 4-chlorocatechol, which is then degraded via ortho-cleavage. nih.gov The degradation of 2-aminophenol (B121084) by Pseudomonas sp. AP-3 also proceeds through a modified meta-cleavage pathway. rsc.org

Genetically engineered bacteria have also demonstrated the ability to mineralize chloronitrobenzenes. A recombinant Ralstonia sp. JS705, carrying genes for nitrobenzene (B124822) dioxygenase (NBDO), was able to mineralize all three isomers of chloronitrobenzene by converting them to chlorocatechols, which are substrates for ring cleavage. researchgate.net Fungi, such as the white-rot fungus Phanerochaete chrysosporium, are also capable of mineralizing nitroaromatic compounds like 2,4-dinitrotoluene. sielc.com

Identification of Microbial Metabolites and Enzymes

The study of microbial degradation pathways has led to the identification of key metabolites and the enzymes responsible for the transformations. This knowledge is fundamental to understanding the biochemical basis of bioremediation.

For the degradation of 1-chloro-4-nitrobenzene by Comamonadaceae strain LW1, several metabolites have been identified. The primary intermediate formed under anaerobic conditions is 2-amino-5-chlorophenol. xdhg.com.cn In the presence of oxygen, this intermediate can be further transformed into a transient yellow product and subsequently to the dead-end product 5-chloropicolinic acid. xdhg.com.cn The enzymes involved in the degradation of chlorinated nitroaromatics are diverse. Nitroreductases are key in the initial partial reductive pathway. rsc.org In Comamonas sp. CNB-1, a deaminase (CnbZ) has been purified and characterized. askiitians.com Other enzymes, such as monooxygenases and dioxygenases, are also crucial as they can hydroxylate the aromatic ring, leading to the elimination of the nitro or chloro group. researchgate.net

Table 1: Identified Microbial Metabolites from the Degradation of Related Chlorinated Nitroaromatics

Parent CompoundBacterial Strain/SystemIdentified MetabolitesSource
1-Chloro-4-nitrobenzene (1C4NB)Comamonadaceae strain LW12-Amino-5-chlorophenol, 5-Chloropicolinic acid xdhg.com.cn
4-Chloronitrobenzene (4-CNB)Sulfate Green Rust (Abiotic)p-Chlorophenylhydroxylamine, p-Chloroaniline (p-CAN) rsc.org
2-Chloro-4-nitrophenolRhodococcus imtechensis RKJ300Chlorohydroquinone, Hydroquinone acs.org
1-Chloro-4-nitrobenzene (1C4NB)Rats, Rabbits, Humans4-Chloroaniline, 2-Chloro-5-nitrophenol, N-acetyl-S-(4-nitrophenyl)-L-cysteine oecd.orgnih.gov

Table 2: Enzymes Involved in Chlorinated Nitroaromatic Degradation

Enzyme ClassFunctionExample Organism/SystemSource
NitroreductasesReduction of nitro groupsComamonas sp. strain CNB-1 rsc.org
DeaminaseRemoval of amino group from intermediateComamonas sp. strain CNB-1 (CnbZ) askiitians.com
Dioxygenases (e.g., NBDO)Insertion of two hydroxyl groups, leading to nitro group eliminationEngineered Ralstonia sp. JS705 researchgate.net
MonooxygenasesAddition of one oxygen atom, leading to nitro group eliminationGeneral bacterial degradation of nitrophenols researchgate.net
4-Chlorobenzoate dehalogenaseConverts 1-chloro-2,4-dinitrobenzene (B32670) to 2,4-dinitrophenolPseudomonas sp. strain CBS3 nih.gov

Abiotic Degradation Mechanisms

In addition to microbial activities, abiotic processes can contribute to the transformation of chlorinated nitroaromatics in the environment. These mechanisms primarily include photolysis and hydrolysis, which affect the stability and persistence of these compounds in soil and water.

Photolysis Studies under Simulated Environmental Conditions

Photolysis, or degradation by light, can be a significant pathway for the transformation of aromatic compounds in the environment. For chloronitrobenzenes, ultraviolet (UV) radiation can induce degradation. rsc.orgoecd.org

Studies on 4-chloronitrobenzene (4-CNB) have shown that its photocatalytic degradation is effective in the presence of a photocatalyst like titanium dioxide (TiO₂) and UV light. nih.gov The reaction involves the displacement of the chlorine atom and the nitro group by hydroxyl radicals (•OH), leading to the formation of various phenols, such as 4-nitrophenol (B140041) and 5-chloro-2-nitrophenol. nih.gov The efficiency of this process is enhanced in the presence of oxygen or ozone. nih.gov Direct photolysis of 1-chloro-4-nitrobenzene has also been demonstrated using a low-pressure mercury vapor lamp (253.7 nm), resulting in 93% degradation in just four minutes in an aqueous solution, indicating its susceptibility to UV radiation. oecd.org These findings suggest that sunlight-induced photolysis could play a role in the natural attenuation of compounds like this compound in surface waters. nih.gov

Hydrolysis Pathways and Stability in Aqueous Media

Hydrolysis is a chemical reaction with water that can lead to the breakdown of a compound. The stability of chlorinated nitroaromatics in aqueous media is influenced by their molecular structure. The carbon-chlorine bond in chlorobenzene (B131634) is generally strong and resistant to hydrolysis under normal conditions. askiitians.com However, the presence of strong electron-withdrawing groups, such as the nitro group (NO₂), on the benzene (B151609) ring can make the compound more susceptible to nucleophilic substitution, including hydrolysis. google.comresearchgate.net

Research on o- and p-nitrochlorobenzene has shown that hydrolysis to the corresponding nitrophenols can be achieved with aqueous sodium hydroxide (B78521) at elevated temperatures (100–160°C). researchgate.net The reaction rate is poor without a catalyst but can be improved with catalysts like cuprous oxide and manganese dioxide. researchgate.net This indicates that under specific conditions of high pH and temperature, which might be found in some industrial waste streams, hydrolysis can be a relevant degradation pathway. For this compound, both the chlorine on the ring and the chlorine on the methyl group are potential sites for hydrolysis, although the benzylic chloride is typically more reactive than the aromatic chloride. Under neutral environmental pH and ambient temperature, the rate of hydrolysis is expected to be slow.

Environmental Monitoring and Persistence Studies in Aquatic and Terrestrial Systems

Chlorinated nitroaromatic compounds (CNAs) are recognized as persistent environmental pollutants due to their introduction into ecosystems through anthropogenic activities. nist.govchemicalbook.com The specific compound, this compound, with CAS number 57403-35-7, is a member of this class. sielc.comnih.gov While detailed environmental fate data for this specific molecule is limited, the behavior of structurally similar compounds, such as chlorinated nitrobenzenes and nitrotoluenes, provides valuable insights into its likely persistence and distribution in aquatic and terrestrial environments.

Environmental monitoring for these compounds often employs advanced analytical techniques. For instance, High-Performance Liquid Chromatography (HPLC) is a method used for the analysis of this compound. sielc.com More broadly, for nitroaromatic compounds, methods like gas chromatography with electron capture detection have been utilized to detect concentrations at part-per-trillion levels in seawater and soil. epa.gov High-pressure liquid chromatography with UV detection is also a valuable tool for trace analysis of these compounds. epa.gov

The persistence of CNAs in the environment is a significant concern. For example, 1-chloro-4-nitrobenzene is not readily biodegradable in water and is considered non-degradable in soil. aarti-industries.com It has a low potential for bioaccumulation, with a bioconcentration factor (BCF) of less than 500. aarti-industries.com Similarly, 1-chloro-2-nitrobenzene (B146284) is not readily biodegradable in aquatic environments, although it can be removed in industrial wastewater treatment plants with adapted microbial populations. oecd.org Its potential for bioaccumulation in aquatic organisms is considered not significant, with BCF values for fish ranging from 7.0 to 22.3. oecd.org The persistence of these compounds underscores the importance of monitoring their presence in various environmental compartments.

Table 1: Environmental Fate Characteristics of Related Chlorinated Nitroaromatics

CompoundCAS NumberEnvironmental CompartmentPersistence/BiodegradationBioconcentration Factor (BCF)Reference
1-Chloro-4-nitrobenzene100-00-5Water, SoilNot readily biodegradable in water, non-degradable in soil< 500 aarti-industries.com
1-Chloro-2-nitrobenzene88-73-3AquaticNot readily biodegradable7.0 - 22.3 (in fish) oecd.org
4-Nitrotoluene99-99-0---Causes hematopoiesis and hemosiderin pigment accumulation in the spleen of rats in feeding studies.--- oecd.org

Research on Remediation and Detoxification Strategies

Given the persistence and potential toxicity of chlorinated nitroaromatic compounds, research into effective remediation and detoxification strategies is critical. These strategies can be broadly categorized into physicochemical and biological methods. nih.govnih.gov

Physicochemical methods for treating wastewater containing CNAs have been explored, though they may not always be suitable for in situ bioremediation. nist.govchemicalbook.comnih.gov Advanced oxidation processes, hydrolysis, ultrafiltration, incineration, volatilization, photo-oxidation, and adsorption are some of the techniques that have been investigated. mdpi.com For instance, in a study on industrial nitro-aromatic wastewater, coagulation and/or oxidation coupled with adsorption technologies like activated carbon or hyper-crosslinked resin showed promise in removing organic pollutants and reducing toxicity. nih.gov Specifically, hyper-crosslinked resin adsorption was found to be highly effective and possessed good regeneration efficiency. nih.gov For soil contamination, chemical remediation using elemental iron and zinc to reduce nitro compounds in an acidic medium has been proposed as a potential method. studiauniversitatis.ro

Biological treatment methods are often considered cost-effective and environmentally friendly alternatives for managing wastewater containing nitroaromatic compounds. mdpi.comresearchgate.net These methods utilize the metabolic processes of microorganisms, such as bacteria, fungi, and algae, to degrade these recalcitrant compounds. nih.govmdpi.com Both anaerobic and aerobic degradation pathways have been identified. mdpi.com

Under anaerobic conditions, the reduction of the nitro group is a key initial step. nih.gov For example, the bacterium Comamonas sp. strain LW1 can utilize 1-chloro-4-nitrobenzene as a sole source of carbon, nitrogen, and energy, transforming it into 2-amino-5-chlorophenol under anaerobic conditions. nih.govnih.gov This transformation involves a partial reduction of the nitro group followed by a Bamberger rearrangement. nih.govnih.gov Another strain, Comamonas sp. strain CNB-1, can grow on 4-chloronitrobenzene and nitrobenzene, with the degradation pathway involving a nitroreductase. nih.gov

Aerobic degradation of nitroaromatic compounds often involves enzymes like nitroreductases, monooxygenases, and dioxygenases. mdpi.com The white-rot fungus Phanerochaete chrysosporium has been shown to be capable of mineralizing various nitroaromatic compounds. nih.gov

The development of genetically engineered microorganisms also presents a promising avenue for the enhanced degradation of chlorinated nitroaromatic compounds. researchgate.net Research continues to focus on identifying robust microbial strains and optimizing conditions for the effective bioremediation of sites contaminated with these persistent pollutants. nih.gov

Table 2: Microbial Degradation of Related Chlorinated Nitroaromatics

CompoundMicroorganismConditionDegradation Product(s)Reference
1-Chloro-4-nitrobenzeneComamonas sp. strain LW1Anaerobic2-amino-5-chlorophenol nih.govnih.gov
1-Chloro-4-nitrobenzeneRhodosporidium sp. (yeast)Reductive pathway4-chloroacetanilide, 4-chloro-2-hydroxyacetanilide nih.gov
4-ChloronitrobenzeneComamonas sp. strain CNB-1Aerobic--- nih.gov
NitrobenzenePseudomonas pseudoalcaligenesAerobic2-aminophenol researchgate.net

Based on a comprehensive review of publicly available scientific literature, there is no specific toxicological, genotoxic, or carcinogenic research data for the chemical compound This compound . The existing body of research focuses on related isomers, such as 1-chloro-2-nitrobenzene and 1-chloro-4-nitrobenzene, or on the broader category of nitroaromatic compounds.

Therefore, it is not possible to generate an article that adheres to the strict, specified outline focusing solely on "this compound". Providing information on its related compounds would violate the explicit instructions of the request.

Toxicological Research and Mechanistic Investigations of 1 Chloro 4 Chloromethyl 2 Nitrobenzene

Metabolic Pathways and Metabolite Identification in Biological Systems

In mammals, 1-chloro-4-(chloromethyl)-2-nitrobenzene is expected to undergo three principal metabolic transformations characteristic of chloronitroaromatic compounds: reduction of the nitro group, conjugation with glutathione (B108866), and hydroxylation of the aromatic ring. oecd.org The presence of the chloromethyl group provides an additional reactive site, particularly for conjugation reactions.

A primary metabolic route for chloronitrobenzenes involves the reduction of the nitro (-NO₂) group to an amino (-NH₂) group, forming the corresponding chloroaniline derivative. oecd.orgca.gov This biotransformation is a critical activation step, as the resulting aromatic amines are often implicated in the compound's toxicity.

Metabolite Formation: For the related compound 1-chloro-4-nitrobenzene (B41953), reduction to 4-chloroaniline (B138754) is a major metabolic pathway observed in both rats and humans. ca.gov Similarly, 1-chloro-2-nitrobenzene (B146284) is metabolized to 2-chloroaniline. oecd.org By analogy, this compound is predicted to be reduced by nitroreductases, primarily in the liver and by gut microbiota, to form 4-(chloromethyl)-2-chloroaniline .

Subsequent Transformations: Following its formation, the resulting aniline (B41778) metabolite can undergo further biotransformation. A common subsequent reaction is N-acetylation, catalyzed by N-acetyltransferases, which would convert 4-(chloromethyl)-2-chloroaniline into N-acetyl-4-(chloromethyl)-2-chloroaniline . This acetylation step can influence the metabolite's solubility and potential toxicity.

Table 1: Predicted Metabolites from Nitro Group Reduction Pathway

Precursor CompoundPredicted Primary MetaboliteSubsequent Metabolite
This compound4-(chloromethyl)-2-chloroanilineN-acetyl-4-(chloromethyl)-2-chloroaniline

Glutathione (GSH) conjugation is a major detoxification pathway for xenobiotics with electrophilic centers. This compound possesses two such centers: the aromatic carbon atom bonded to chlorine (activated by the electron-withdrawing nitro group) and the benzylic carbon of the chloromethyl group.

Mechanism of Conjugation: The reaction is catalyzed by glutathione S-transferases (GSTs), which facilitate the nucleophilic attack of the GSH thiolate anion on the electrophilic carbon atoms. This results in the displacement of the chloride ion and the formation of a stable thioether conjugate. researchgate.net

Metabolite Profile: Due to the two reactive sites, two distinct initial conjugates can be formed.

Aromatic Substitution: Displacement of the chlorine atom on the benzene (B151609) ring by GSH would yield S-(4-chloromethyl-2-nitrophenyl)glutathione .

Benzylic Substitution: Displacement of the chlorine atom from the chloromethyl group would form S-(2-chloro-5-nitrobenzyl)glutathione . This reaction is typically rapid for benzyl (B1604629) chlorides.

Mercapturic Acid Pathway: These initial glutathione conjugates are generally not excreted directly. They are sequentially metabolized through the mercapturic acid pathway. chemicalbook.com This involves cleavage of the glutamate (B1630785) and glycine (B1666218) residues, followed by N-acetylation of the remaining cysteine conjugate, to form the corresponding N-acetylcysteine S-conjugate (mercapturic acid), which is then excreted in the urine. chemicalbook.com For 1-chloro-4-nitrobenzene, N-acetyl-S-(4-nitrophenyl)-L-cysteine is a known urinary metabolite. oecd.org

Table 2: Predicted Metabolites from Glutathione Conjugation Pathways

Conjugation SiteInitial Glutathione ConjugateFinal Mercapturic Acid
Aromatic RingS-(4-chloromethyl-2-nitrophenyl)glutathioneN-acetyl-S-(4-chloromethyl-2-nitrophenyl)cysteine
Chloromethyl GroupS-(2-chloro-5-nitrobenzyl)glutathioneN-acetyl-S-(2-chloro-5-nitrobenzyl)cysteine

Oxidative metabolism via cytochrome P450 enzymes can introduce a hydroxyl (-OH) group onto the aromatic ring. This is another significant pathway for the metabolism of chloronitrobenzenes. oecd.org

Metabolite Characterization: In studies with 1-chloro-4-nitrobenzene, hydroxylation at the position ortho to the nitro group leads to the formation of 2-chloro-5-nitrophenol. ca.gov For 1-chloro-2-nitrobenzene, corresponding aminophenols and nitrophenols are also formed. oecd.org

Predicted Metabolites: For this compound, ring hydroxylation is also anticipated. The exact position of hydroxylation would be influenced by the directing effects of the existing substituents (chloro, chloromethyl, and nitro groups). The resulting hydroxylated metabolites would likely be excreted as glucuronide or sulfate (B86663) conjugates, increasing their water solubility and facilitating elimination.

Mechanisms of Organ-Specific Toxicity (e.g., Liver, Spleen, Kidney)

The toxicity of this compound is likely mediated by its reactive metabolites, targeting organs involved in metabolism and excretion. The GHS classification for the related compound 4-chloro-2-(chloromethyl)-1-nitrobenzene (B1367136) indicates it is harmful if swallowed and causes severe skin burns and eye damage, suggesting significant toxicity. nih.gov

Liver: The liver is the primary site of metabolism for many xenobiotics and is therefore a key target for toxicity. Metabolic activation of chloronitrobenzenes in the liver can generate reactive intermediates. For instance, the nitroreduction pathway can produce nitroso and hydroxylamine (B1172632) intermediates that are highly reactive and can bind covalently to cellular macromolecules like DNA and proteins, leading to cellular damage and DNA strand breaks, as seen with related compounds. ca.gov

Spleen: Splenic toxicity is a characteristic outcome of exposure to certain aromatic amines. Specifically, 4-chloroaniline, the primary metabolite of 1-chloro-4-nitrobenzene, is known to induce sarcomas of the spleen in male rats. ca.gov The proposed mechanism for aniline-induced spleen toxicity involves the accumulation of iron in the spleen from damaged red blood cells, which in turn catalyzes oxidative stress, leading to hyperplasia, fibrosis, and eventual tumor formation. scbt.com The formation of the 4-(chloromethyl)-2-chloroaniline metabolite from the parent compound could therefore pose a similar risk of spleen toxicity.

Kidney: The kidneys are susceptible to damage as they concentrate and excrete metabolites. Nephrotoxicity from some chlorinated nitroaromatics has been documented. oecd.org A key mechanism for kidney toxicity involves the glutathione conjugation pathway. While often a detoxification route, the resulting cysteine S-conjugates can be substrates for the enzyme β-lyase in the kidney, which cleaves the C-S bond to produce a reactive thiol that can cause cellular injury.

Computational and Theoretical Chemistry Investigations of 1 Chloro 4 Chloromethyl 2 Nitrobenzene

Quantum Chemical Calculations of Molecular Structure and Electronic Properties

Quantum chemical calculations are fundamental in elucidating the three-dimensional structure and the electronic nature of 1-Chloro-4-(chloromethyl)-2-nitrobenzene. These calculations, typically employing methods like Hartree-Fock (HF) or Møller-Plesset perturbation theory (MP2), can predict key structural and electronic parameters.

Molecular Structure: The geometry of this compound is characterized by a benzene (B151609) ring substituted with a chlorine atom, a chloromethyl group, and a nitro group. Theoretical calculations can determine bond lengths, bond angles, and dihedral angles. For instance, in related substituted nitrobenzenes, the nitro group is often slightly twisted out of the plane of the benzene ring. globalresearchonline.net The C-N bond length and the N-O bond lengths within the nitro group, as well as the C-Cl bond lengths in both the ring and the chloromethyl group, are critical parameters that can be calculated. These computed parameters can be benchmarked against experimental data from techniques like X-ray crystallography for similar molecules.

Electronic Properties: The electronic properties of a molecule are key to understanding its behavior. Quantum chemical calculations can provide values for the dipole moment, polarizability, and, crucially, the energies of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a significant indicator of a molecule's kinetic stability and chemical reactivity. semanticscholar.org For nitroaromatic compounds, the electron-withdrawing nature of the nitro group typically lowers the energy of the LUMO, making the molecule susceptible to nucleophilic attack. The distribution of electron density, often visualized through molecular electrostatic potential (MEP) maps, can identify electron-rich and electron-poor regions of the molecule, further indicating sites of potential reactivity.

A summary of computed properties for this compound from the PubChem database is provided below. nih.gov

PropertyValue
Molecular Formula C₇H₅Cl₂NO₂
Molecular Weight 206.02 g/mol
XLogP3 2.8
Hydrogen Bond Donor Count 0
Hydrogen Bond Acceptor Count 2
Rotatable Bond Count 2
Exact Mass 204.9697338
Topological Polar Surface Area 45.8 Ų
Heavy Atom Count 12
Complexity 171

This table is populated with data computed by PubChem. nih.gov

Density Functional Theory (DFT) Studies on Reactivity and Reaction Mechanisms

Density Functional Theory (DFT) has become a workhorse in computational chemistry for studying the reactivity and reaction mechanisms of organic molecules due to its balance of accuracy and computational cost.

Reactivity Descriptors: DFT calculations can be used to compute a range of "reactivity descriptors" that quantify the chemical behavior of this compound. These include the energies of the HOMO and LUMO, the HOMO-LUMO gap, ionization potential, electron affinity, and global hardness and softness. semanticscholar.org The presence of both electron-withdrawing (nitro and chloro groups) and potentially reactive (chloromethyl) substituents makes this analysis particularly insightful. For example, studies on other substituted nitrobenzenes have shown that the nature and position of substituents significantly influence the energies of frontier orbitals and, consequently, the reactivity towards nucleophiles or radicals. rsc.org

Reaction Mechanisms: DFT is extensively used to map out the potential energy surfaces of chemical reactions, allowing for the determination of transition state structures and activation energies. For this compound, this could be applied to study mechanisms such as nucleophilic aromatic substitution, where either of the chlorine atoms is displaced, or reactions involving the chloromethyl group. The initial steps in the biodegradation of related compounds like 1-chloro-4-nitrobenzene (B41953) have been shown to involve the reduction of the nitro group, a process that can be modeled using DFT to understand the electron transfer steps and subsequent chemical transformations. nih.gov

Molecular Dynamics Simulations for Intermolecular Interactions and Conformational Analysis

While quantum mechanics is ideal for studying individual molecules, molecular dynamics (MD) simulations are better suited for exploring the behavior of molecules in a condensed phase (liquid or solid) and for analyzing their conformational flexibility over time.

Intermolecular Interactions: MD simulations can model how molecules of this compound interact with each other and with solvent molecules. This is crucial for understanding its physical properties like boiling point and solubility, as well as its behavior in a biological environment. Studies on nitrobenzene (B124822) in various solvents have used MD to analyze the radial distribution functions, which describe the probability of finding a neighboring molecule at a certain distance, revealing details about the solvation shell and specific interactions like hydrogen bonding. researchgate.netacs.org

Conformational Analysis: The this compound molecule has rotational freedom around the bonds connecting the chloromethyl and nitro groups to the benzene ring. MD simulations can explore the different conformations accessible to the molecule at a given temperature and determine their relative populations. This is important as the biological activity or reactivity of a molecule can be dependent on its conformation. For instance, the orientation of the chloromethyl group relative to the nitro group could influence its reactivity and steric hindrance at the adjacent chloro-substituted position.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological and Environmental Effects

Quantitative Structure-Activity Relationship (QSAR) models are statistical tools that correlate the chemical structure of compounds with their biological activity or environmental fate. researchgate.net For a compound like this compound, which belongs to the class of nitroaromatic compounds known for their potential toxicity, QSAR is a valuable predictive tool. semanticscholar.orgnih.gov

Predicting Toxicity: Numerous QSAR studies have been conducted on nitroaromatic compounds to predict their toxicity to various organisms, including bacteria, algae, and rats. semanticscholar.orgresearchgate.netmdpi.com These models typically use molecular descriptors that can be calculated from the structure of this compound.

Key Descriptors in Nitroaromatic QSAR Models:

Lipophilicity (logP): Represents the tendency of a compound to partition into fatty tissues. It is a crucial descriptor for predicting bioavailability and toxicity. semanticscholar.org

Electronic Descriptors (e.g., E_LUMO, E_HOMO): The energy of the lowest unoccupied molecular orbital (E_LUMO) is often correlated with the toxicity of nitroaromatics, as it relates to their ability to accept electrons and undergo reductive metabolism, which can lead to the formation of toxic intermediates. semanticscholar.org

Topological and Geometrical Descriptors: These describe the size, shape, and connectivity of the molecule.

A hypothetical QSAR model for the toxicity of chloronitrobenzene derivatives might take the form of a multiple linear regression (MLR) equation:

Toxicity = c₀ + c₁ * logP + c₂ * E_LUMO + c₃ * (Other Descriptors)

Where the coefficients (c) are determined by fitting the model to experimental data for a set of related compounds. Such models can then be used to estimate the toxicity of this compound.

Predictive Modeling of Spectroscopic Data and Crystal Structures

Computational methods can also predict spectroscopic and solid-state properties, which are essential for chemical identification and understanding material properties.

Spectroscopic Data: Theoretical calculations, particularly using DFT, can predict vibrational spectra (Infrared and Raman). By calculating the vibrational frequencies and their corresponding intensities, a theoretical spectrum can be generated. materialsciencejournal.org This predicted spectrum can be compared with experimental spectra to aid in the assignment of vibrational modes. For this compound, this would involve identifying the characteristic stretching and bending frequencies for the C-H, C-Cl, C-N, and N-O bonds, as well as the vibrational modes of the benzene ring. globalresearchonline.netmaterialsciencejournal.org

Crystal Structures: Predicting the crystal structure of a molecule from its chemical diagram alone is a major challenge in computational chemistry, known as crystal structure prediction (CSP). arxiv.orgyoutube.com CSP methods typically involve generating a large number of plausible crystal packing arrangements and then ranking them based on their calculated lattice energies. For a molecule like this compound, understanding its crystal packing is important for its solid-state properties. The presence of polar groups (nitro) and halogen atoms suggests that dipole-dipole interactions and halogen bonding could play a significant role in the crystal packing. Studies on related nitroaromatic compounds have revealed how intermolecular interactions like C-H···O and π-π stacking stabilize the crystal lattice. researchgate.net

Q & A

Q. What are the common synthetic routes for 1-Chloro-4-(chloromethyl)-2-nitrobenzene, and how can reaction conditions be optimized?

  • Methodological Answer : Synthesis typically involves sequential nitration and chlorination steps. For example:
  • Nitration : Introduce the nitro group into a chlorobenzene derivative. Use mixed acid (HNO₃/H₂SO₄) at controlled temperatures (0–50°C) to avoid over-nitration .
  • Chloromethylation : React the intermediate with formaldehyde and HCl gas in the presence of a Lewis acid catalyst (e.g., ZnCl₂) under reflux conditions .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate) or recrystallization (ethanol/water) is recommended.
  • Optimization : Adjust solvent polarity (e.g., dichloromethane vs. benzene) and reaction time (1–12 hours) to balance yield and selectivity. Lower temperatures (0–20°C) minimize side reactions like hydrolysis of the chloromethyl group .

Q. How is this compound characterized using spectroscopic and chromatographic methods?

  • Methodological Answer :
  • NMR Spectroscopy : ¹H NMR (CDCl₃) shows resonances for aromatic protons (δ 7.5–8.5 ppm), the chloromethyl group (δ 4.5–5.0 ppm), and nitro group effects on neighboring protons .
  • UV-Vis Spectroscopy : Strong absorption near 270 nm due to the nitro group’s π→π* transitions .
  • HPLC/GC-MS : Use reverse-phase C18 columns (methanol/water mobile phase) for purity analysis. GC-MS with electron ionization (EI) confirms molecular ion peaks (e.g., m/z 205 for C₇H₅Cl₂NO₂⁺) .

Advanced Research Questions

Q. What factors influence the regioselectivity of nitration in chloromethyl-substituted benzene derivatives?

  • Methodological Answer :
  • Electronic Effects : The nitro group is a meta-director, but the chloromethyl group (-CH₂Cl) acts as an ortho/para-director due to its +I effect. Competing directing effects result in preferential nitration at the para position relative to the chloromethyl group .
  • Steric Hindrance : Bulky substituents near the reaction site may shift selectivity. For example, steric shielding by the chloromethyl group can reduce ortho-substitution .
  • Validation : Computational modeling (DFT) or isotopic labeling (e.g., ¹⁵N-nitration) can track regiochemical outcomes .

Q. How do the nitro and chloromethyl groups affect the compound’s stability under varying storage and reaction conditions?

  • Methodological Answer :
  • Thermal Stability : The nitro group increases sensitivity to heat. Store at 2–8°C in amber vials to prevent decomposition .
  • Moisture Sensitivity : The chloromethyl group is prone to hydrolysis. Use anhydrous solvents (e.g., dried DCM) and inert atmospheres (N₂/Ar) during reactions .
  • Light Sensitivity : UV exposure accelerates degradation. Conduct reactions in foil-wrapped glassware or darkrooms .

Q. What strategies mitigate byproduct formation during the synthesis of this compound?

  • Methodological Answer :
  • Byproduct Identification : Common byproducts include di-nitrated isomers or hydrolyzed derivatives (e.g., 4-(hydroxymethyl)-2-nitrochlorobenzene). Use LC-MS or TLC to monitor reaction progress .
  • Mitigation :
  • Temperature Control : Maintain nitration below 50°C to prevent over-nitration .
  • Catalyst Choice : ZnCl₂ in chloromethylation improves selectivity over FeCl₃, which may promote Friedel-Crafts side reactions .
  • Workup Protocols : Quench reactions with ice-cold water to precipitate impurities .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Chloro-4-(chloromethyl)-2-nitrobenzene
Reactant of Route 2
Reactant of Route 2
1-Chloro-4-(chloromethyl)-2-nitrobenzene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.